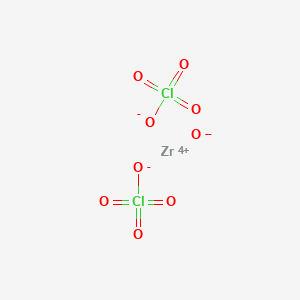![molecular formula C8H21N3O2 B13746801 Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. CAS No. 68797-59-1](/img/structure/B13746801.png)
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.: is a chemical compound with the molecular formula C6H16N2O2. It is also known by other names such as N-(2-hydroxyethyl)ethylenediamine and 2-((2-[(2-hydroxyethyl)amino]ethyl)amino)ethanol . This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. typically involves the reaction of ethylenediamine with ethylene oxide. The process can be carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed in a solvent such as water or ethanol, and the temperature is maintained at a moderate level to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of ethylenediamine with ethylene oxide in a tubular reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials . This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of room-temperature ionic liquids and other complex organic compounds .
Biology:
- Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes with metal ions .
Medicine:
- Investigated for its potential use in drug delivery systems and as a chelating agent in various therapeutic applications .
Industry:
作用机制
The mechanism of action of Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can sequester metal ions and prevent them from participating in unwanted chemical reactions . The compound’s amino and hydroxyl groups also allow it to interact with various biological molecules, influencing enzyme activity and protein function .
相似化合物的比较
Ethanolamine (2-aminoethanol): A simpler compound with one amino and one hydroxyl group.
Diethanolamine (2,2’-iminodiethanol): Contains two hydroxyl groups and one amino group.
Triethanolamine (2,2’,2’'-nitrilotriethanol): Contains three hydroxyl groups and one amino group.
Uniqueness: Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv. is unique due to its combination of multiple amino and hydroxyl groups, which provide it with enhanced chelating properties and versatility in chemical reactions compared to its simpler counterparts .
属性
CAS 编号 |
68797-59-1 |
|---|---|
分子式 |
C8H21N3O2 |
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-[2-[2-(2-hydroxyethylamino)ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h9-13H,1-8H2 |
InChI 键 |
UIVFIHRGZKHWHB-UHFFFAOYSA-N |
规范 SMILES |
C(CNCCO)NCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


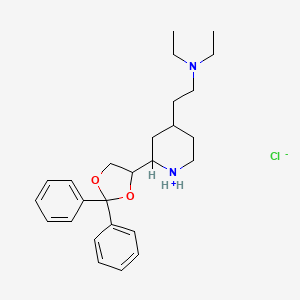

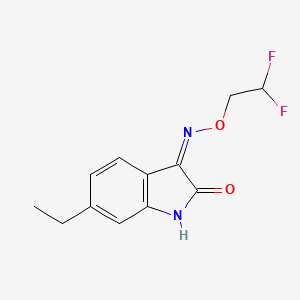
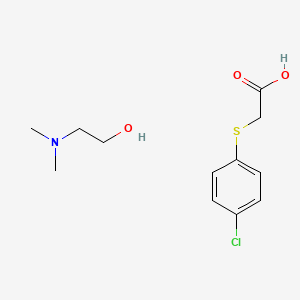
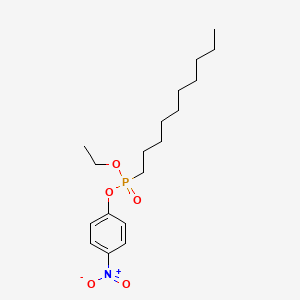

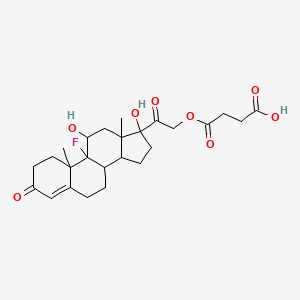
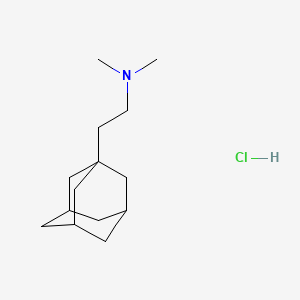
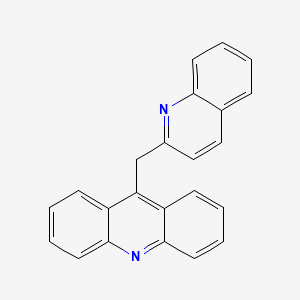
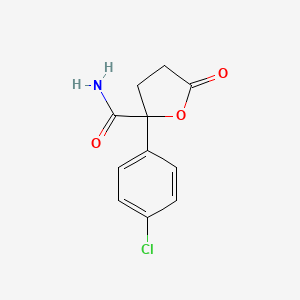
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
